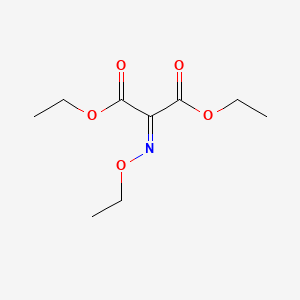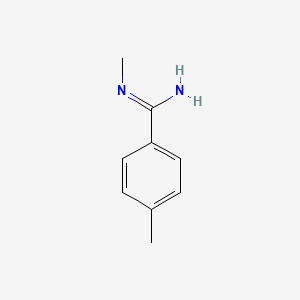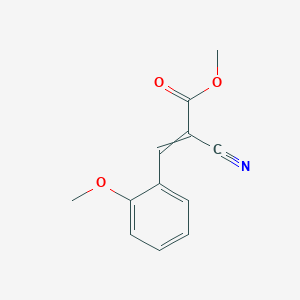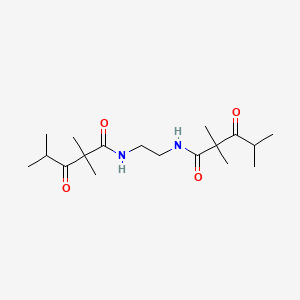
Propanedioic acid, (ethoxyimino)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, (ethoxyimino)-, diethyl ester is an organic compound with the molecular formula C₉H₁₅NO₅ It is a derivative of malonic acid, where the hydrogen atoms are replaced by ethoxyimino and diethyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanedioic acid, (ethoxyimino)-, diethyl ester can be synthesized through the reaction of malonic acid derivatives with ethoxyimino compounds under specific conditions. The reaction typically involves the use of a base such as sodium ethoxide to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, (ethoxyimino)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The ethoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted malonic acid esters.
Applications De Recherche Scientifique
Propanedioic acid, (ethoxyimino)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which propanedioic acid, (ethoxyimino)-, diethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxyimino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pathways involved include enzymatic catalysis and receptor binding, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic acid, diethyl ester: A simpler ester derivative of malonic acid.
Propanedioic acid, (acetylamino)-, diethyl ester: Contains an acetylamino group instead of an ethoxyimino group.
Propanedioic acid, oxo-, diethyl ester: Contains an oxo group instead of an ethoxyimino group.
Uniqueness
Propanedioic acid, (ethoxyimino)-, diethyl ester is unique due to the presence of the ethoxyimino group, which imparts distinct chemical properties and reactivity compared to other malonic acid derivatives. This uniqueness makes it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
69740-43-8 |
|---|---|
Formule moléculaire |
C9H15NO5 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
diethyl 2-ethoxyiminopropanedioate |
InChI |
InChI=1S/C9H15NO5/c1-4-13-8(11)7(10-15-6-3)9(12)14-5-2/h4-6H2,1-3H3 |
Clé InChI |
XEGCZLUQXCQEMG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NOCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,6-Dioxaspiro[4.5]dec-3-en-2-one](/img/structure/B14465530.png)
![{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid](/img/structure/B14465532.png)


![1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]](/img/structure/B14465563.png)






